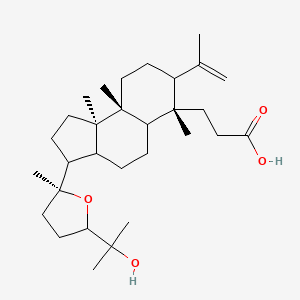
Shoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Shoric acid can be synthesized through several methods:
Condensation of Malonic Acid and Crotonaldehyde: This traditional method involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux.
Hydrogen Peroxide Oxidation: This method involves the oxidation of the condensation product of crotonaldehyde and pyruvic acid using hydrogen peroxide.
Industrial Production: The commercial production of this compound typically involves the reaction of crotonaldehyde and ketene.
Analyse Des Réactions Chimiques
Shoric acid undergoes various chemical reactions:
Applications De Recherche Scientifique
Shoric acid has a wide range of applications in scientific research:
Mécanisme D'action
The antimicrobial action of shoric acid is primarily due to its ability to inhibit important enzymes involved in cellular carbohydrate metabolism, such as enolase and lactate dehydrogenase. This disruption of the citric-acid cycle leads to the inhibition of microbial growth . Additionally, this compound’s inhibitory action is believed to result from the excessive consumption of cellular energy as the cell attempts to maintain pH balance .
Comparaison Avec Des Composés Similaires
Shoric acid can be compared to other similar compounds such as:
Sodium Sorbate: A salt form of this compound that is more soluble in water and used as a preservative.
Potassium Sorbate: Another salt form that is preferred for its higher solubility and effectiveness as a preservative.
Calcium Sorbate: A less common salt form used in specific applications.
This compound is unique due to its natural occurrence and its effectiveness as a preservative in both its acid and salt forms.
Propriétés
Formule moléculaire |
C30H50O4 |
|---|---|
Poids moléculaire |
474.7 g/mol |
Nom IUPAC |
3-[(6S,9aR,9bR)-3-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid |
InChI |
InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20?,21?,22?,23?,24?,27-,28+,29+,30-/m0/s1 |
Clé InChI |
ZKBGKWZSOPPDSD-AYZNXVSFSA-N |
SMILES isomérique |
CC(=C)C1CC[C@@]2(C([C@@]1(C)CCC(=O)O)CCC3[C@]2(CCC3[C@@]4(CCC(O4)C(C)(C)O)C)C)C |
SMILES canonique |
CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















